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Compound of Interest

Compound Name: Lonodelestat

Cat. No.: B3332568 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Lonodelestat with alternative therapies for inflammatory lung diseases

such as cystic fibrosis (CF) and non-CF bronchiectasis. The information is based on published

research findings and clinical trial data.

Lonodelestat (formerly POL6014) is an investigational, inhaled, potent, and selective peptide

inhibitor of human neutrophil elastase (hNE).[1][2] In diseases like cystic fibrosis, excessive

hNE activity in the lungs contributes to inflammation and progressive tissue damage.[3]

Lonodelestat is designed to counteract this by directly inhibiting hNE in the airways.[4] This

guide will compare its performance metrics, where publicly available, with established and

emerging treatments for CF and bronchiectasis.

Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of

Lonodelestat and its alternatives.

Table 1: Comparison of Efficacy and Safety Data for Cystic Fibrosis Therapies
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Therapy
Mechanism of

Action

Key Efficacy

Endpoint(s)

Key

Safety/Tolerabili

ty Findings

Clinical Trial

Lonodelestat

(POL6014)

Inhaled hNE

inhibitor

In Phase 1b,

demonstrated a

transient, near

complete

inhibition of

elastase activity

after inhalation.

Some patients

on 40 mg QD

showed a

constant level of

near complete

inhibition over 28

days.[2][5] A >1-

log reduction of

active NE was

observed at 3

hours after a

single dose.[6][7]

Good tolerability

in Phase 1a/1b

trials with no

serious adverse

events reported.

[8]

NCT03748199[2]

Dornase Alfa

(Pulmozyme®)

Inhaled

recombinant

human DNase I;

cleaves

extracellular

DNA in sputum,

reducing

viscosity.

In a 12-week

study of patients

with advanced

CF, improved

mean percent

change in FEV1

from baseline by

9.4% vs. 2.1%

for placebo (p <

0.001).[9] In a

24-week study,

reduced the risk

of respiratory

tract infections

Generally well-

tolerated.

Common

adverse

reactions include

voice alteration,

pharyngitis, and

rash.[10]

Phase III

(various)[9][10]
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requiring

parenteral

antibiotics.[10] A

27% risk

reduction for

exacerbations

with once-daily

dosing

(P=0.015).[11]

Inhaled

Hypertonic

Saline (7%)

Increases

hydration of

airway surface

liquid, improving

mucociliary

clearance.

In a 48-week

trial, significantly

fewer pulmonary

exacerbations

(56% relative

reduction,

P=0.02)

compared to

0.9% saline.[12]

Showed a mean

difference in

FEV1 of 68 ml

higher than the

control group.

[12]

Generally safe

and well-

tolerated. A

bronchodilator is

often

administered

beforehand to

prevent

bronchospasm.

[12]

NCT00271310[1

2]

Azithromycin Macrolide

antibiotic with

anti-inflammatory

and anti-bacterial

properties.

In a 6-month trial

in patients with

CF and chronic

P. aeruginosa,

was associated

with a mean

0.097-L increase

in FEV1

compared to

0.003 L in the

placebo group

(P=.009).[13]

Reduced the risk

Generally well-

tolerated.

Nausea,

diarrhea, and

wheezing

occurred more

frequently than

with placebo.[13]

Various Phase III

trials[3][13]
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of exacerbations

(hazard ratio,

0.65).[13] In

another study,

adding

azithromycin to

standard

antibiotic

treatment

reduced the risk

of pulmonary

exacerbations by

44%.[3]

Table 2: Comparison of Efficacy and Safety Data for Bronchiectasis Therapies
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Therapy
Mechanism of

Action

Key Efficacy

Endpoint(s)

Key

Safety/Tolerabili

ty Findings

Clinical Trial

Lonodelestat

(POL6014)

Inhaled hNE

inhibitor

Currently under

investigation for

bronchiectasis;

specific clinical

trial data is not

yet available.

See Table 1. Not yet available

Brensocatib

Oral, reversible

inhibitor of

dipeptidyl

peptidase 1

(DPP1), which is

required for the

activation of

neutrophil serine

proteases.[1][14]

In the Phase 2

WILLOW trial,

significantly

prolonged time to

first exacerbation

vs. placebo

(p=0.03 for 10

mg; p=0.04 for

25 mg).[15] The

10 mg dose

reduced the risk

of exacerbation

by 42% (HR

0.58) and the 25

mg dose by 38%

(HR 0.62).[15]

Generally well-

tolerated. The

most common

serious adverse

events were

infective

exacerbation of

bronchiectasis

and pneumonia.

[16]

WILLOW

(NCT03218917)

[1][17]

Alvelestat

(AZD9668)

Oral, selective,

reversible

inhibitor of

neutrophil

elastase.[2]

In a 4-week

Phase 2 study,

improved FEV1

by 100 mL

compared to

placebo

(p=0.006).[18]

Showed trends

for reductions in

sputum

inflammatory

Well-tolerated in

the 4-week

study.[18]

Headache was

the most

frequent adverse

event in other

Phase 2 trials.

[20]

Phase II[18]
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biomarkers.[18]

In pooled

analysis of two

Phase 2 studies,

9% of patients on

alvelestat

experienced an

exacerbation

versus 16% on

placebo.[19]

Experimental Protocols
Detailed methodologies for key clinical trials are outlined below to provide context for the

presented data.

Lonodelestat (NCT03748199 - Phase 1b)
Study Design: A double-blind, placebo-controlled, multiple ascending dose escalation study.

[8]

Participants: 32 patients with cystic fibrosis were randomized into four cohorts.[8]

Intervention: Patients received orally inhaled Lonodelestat at doses of 80 mg once daily

(QD), 80 mg twice daily (BID), or 160 mg QD for 15 days, or 40 mg QD for 28 days.[8]

Primary Outcome Measures: Safety and tolerability of multiple doses of inhaled

Lonodelestat.[8]

Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics, including the

measurement of hNE activity in sputum.[8]

Dornase Alfa (Pivotal Trial for Advanced CF)
Study Design: A multicenter, double-blind, placebo-controlled study.[9]

Participants: 320 clinically stable patients with documented CF and a Forced Vital Capacity

(FVC) of less than 40% of predicted.[9]
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Intervention: Patients were randomized to receive either 2.5 mg of dornase alfa or a placebo

once daily for 12 weeks, in addition to their standard CF therapies.[9]

Primary Outcome Measures: Efficacy as measured by the change in Forced Expiratory

Volume in 1 second (FEV1).[9]

Secondary Outcome Measures: Change in FVC, dyspnea score, number of days receiving

intravenous antibiotics, and length of hospital stay.[9]

Inhaled Hypertonic Saline (NCT00271310)
Study Design: A double-blind, parallel-group trial.[12]

Participants: 164 patients with stable cystic fibrosis aged six years or older.[12]

Intervention: Patients were randomly assigned to inhale 4 ml of either 7% hypertonic saline

or 0.9% (control) saline twice daily for 48 weeks. A bronchodilator was administered before

each dose.[12]

Primary Outcome Measure: The rate of change in lung function (FVC, FEV1, and FEF25-75).

[12]

Secondary Outcome Measures: Frequency of pulmonary exacerbations.[12]

Azithromycin (JAMA, 2003)
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]

Participants: 185 patients with CF aged six years or older with chronic Pseudomonas

aeruginosa infection.[13]

Intervention: Patients received either 250 mg or 500 mg of oral azithromycin (based on

weight) three days a week for 168 days, or a placebo.[13]

Primary Outcome Measure: Change in FEV1 from baseline to the end of therapy.[13]

Secondary Outcome Measures: Pulmonary exacerbations and weight gain.[13]
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Brensocatib (WILLOW Trial - NCT03218917)
Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.

[1][17]

Participants: 256 adults with non-CF bronchiectasis who had at least two exacerbations in

the previous year.[15]

Intervention: Patients were randomized to receive either 10 mg or 25 mg of brensocatib, or a

placebo, once daily for 24 weeks.[1]

Primary Outcome Measure: Time to first pulmonary exacerbation.[14]

Secondary Outcome Measures: Rate of pulmonary exacerbations.[15]

Alvelestat (Phase 2 Bronchiectasis Trial)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, Phase 2,

signal-searching study.[18]

Participants: 38 patients with bronchiectasis.[18]

Intervention: Patients received either 60 mg of AZD9668 (alvelestat) or a placebo twice daily

for 4 weeks.[18]

Outcome Measures: Sputum neutrophil counts, lung function tests, sputum weight, diary

card data, St. George's Respiratory Questionnaire, sputum NE activity, and inflammatory

biomarker levels.[18]

Visualizations
The following diagrams illustrate key pathways and workflows related to Lonodelestat and its

evaluation.
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Inflammatory Cascade in CF/Bronchiectasis
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Cystic Fibrosis Alternatives Bronchiectasis Alternatives

Lonodelestat

Dornase Alfa

vs.

Hypertonic Saline

vs.

Azithromycin
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Brensocatib
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Alvelestat

vs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. publications.ersnet.org [publications.ersnet.org]

2. researchgate.net [researchgate.net]

3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

4. spexisbio.com [spexisbio.com]

5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

6. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible
inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis
- PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. santhera.com [santhera.com]

9. Effects of 12-week administration of dornase alfa in patients with advanced cystic fibrosis
lung disease. Pulmozyme Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Clinical Trial Information for Pulmozyme® (dornase alfa) in Cystic Fibrosis (CF)
[pulmozyme.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b3332568?utm_src=pdf-body-img
https://www.benchchem.com/product/b3332568?utm_src=pdf-custom-synthesis
https://publications.ersnet.org/content/erjor/11/1/00505-2024
https://www.researchgate.net/publication/235715221_Phase_II_study_of_a_neutrophil_elastase_inhibitor_AZD9668_in_patients_with_bronchiectasis
https://cysticfibrosisnewstoday.com/news/adding-azithromycin-standard-therapy-reduces-lung-exacerbations-phase-3-cf-trial/
https://spexisbio.com/cgi-sys/suspendedpage.cgi
https://cysticfibrosisnewstoday.com/news/lonodelestat-safely-blocks-inflammatory-marker-in-cf-patients-in-early-trial/
https://pubmed.ncbi.nlm.nih.gov/31501052/
https://pubmed.ncbi.nlm.nih.gov/31501052/
https://pubmed.ncbi.nlm.nih.gov/31501052/
https://www.researchgate.net/publication/335671200_Single_dose_escalation_studies_with_inhaled_POL6014_a_potent_novel_selective_reversible_inhibitor_of_human_neutrophil_elastase_in_healthy_volunteers_and_subjects_with_cystic_fibrosis
https://www.santhera.com/assets/files/press-releases/2021-03-01_Lonodelestat_MAD_e_final.pdf
https://pubmed.ncbi.nlm.nih.gov/8874241/
https://pubmed.ncbi.nlm.nih.gov/8874241/
https://www.pulmozyme.com/hcp/efficacy/trial-information.html
https://www.pulmozyme.com/hcp/efficacy/trial-information.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3332568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Clinical Trial Efficacy & Results | Pulmozyme® (dornase alfa) [pulmozyme.com]

12. A controlled trial of long-term inhaled hypertonic saline in patients with cystic fibrosis -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. Azithromycin in patients with cystic fibrosis chronically infected with Pseudomonas
aeruginosa: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

14. atsjournals.org [atsjournals.org]

15. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW
Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]

16. publications.ersnet.org [publications.ersnet.org]

17. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major
neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial -
PMC [pmc.ncbi.nlm.nih.gov]

18. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with
bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]

19. mereobiopharma.com [mereobiopharma.com]

20. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor
alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Independent Validation of Lonodelestat: A Comparative
Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3332568#independent-validation-of-published-
lonodelestat-research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.pulmozyme.com/hcp/efficacy/clinical-trial-results.html
https://pubmed.ncbi.nlm.nih.gov/16421364/
https://pubmed.ncbi.nlm.nih.gov/16421364/
https://pubmed.ncbi.nlm.nih.gov/14519709/
https://pubmed.ncbi.nlm.nih.gov/14519709/
https://www.atsjournals.org/doi/10.1164/rccm.202408-1545OC
https://www.prnewswire.com/news-releases/new-england-journal-of-medicine-publishes-positive-results-from-phase-2-willow-study-of-brensocatib-in-patients-with-non-cystic-fibrosis-bronchiectasis-301124508.html
https://www.prnewswire.com/news-releases/new-england-journal-of-medicine-publishes-positive-results-from-phase-2-willow-study-of-brensocatib-in-patients-with-non-cystic-fibrosis-bronchiectasis-301124508.html
https://publications.ersnet.org/content/erjor/9/3/00695-2022
https://pmc.ncbi.nlm.nih.gov/articles/PMC10189992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10189992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10189992/
https://pubmed.ncbi.nlm.nih.gov/23433769/
https://pubmed.ncbi.nlm.nih.gov/23433769/
https://www.mereobiopharma.com/our-pipeline/alvelestat-mph966/
https://pubmed.ncbi.nlm.nih.gov/40967767/
https://pubmed.ncbi.nlm.nih.gov/40967767/
https://www.benchchem.com/product/b3332568#independent-validation-of-published-lonodelestat-research-findings
https://www.benchchem.com/product/b3332568#independent-validation-of-published-lonodelestat-research-findings
https://www.benchchem.com/product/b3332568#independent-validation-of-published-lonodelestat-research-findings
https://www.benchchem.com/product/b3332568#independent-validation-of-published-lonodelestat-research-findings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3332568?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3332568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3332568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

